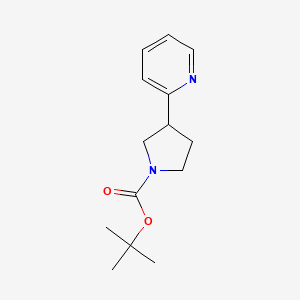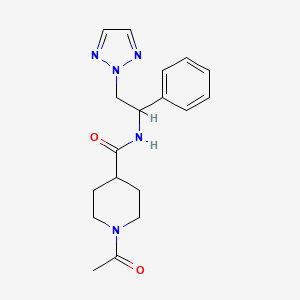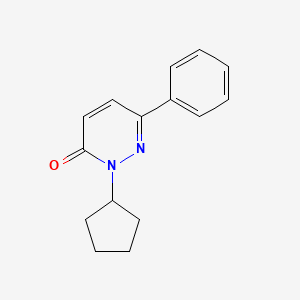
1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene, also known as FSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSPB is a sulfonamide compound that has a fluorosulfonyloxy group attached to a benzene ring.
Scientific Research Applications
1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has shown promising results in various scientific research applications. One of the most significant applications of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene is its use as a building block in the synthesis of sulfonamide-based drugs. 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has been used to synthesize compounds that have shown potential in treating cancer, bacterial infections, and other diseases.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase enzymes, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene can disrupt these processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene are diverse and depend on the specific application. In cancer treatment, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has been shown to inhibit the growth of cancer cells by disrupting their carbonic anhydrase activity. In bacterial infections, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has been shown to inhibit the growth of bacteria by disrupting their carbonic anhydrase activity and pH regulation. 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has also been shown to have anti-inflammatory effects by inhibiting the activity of carbonic anhydrase enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene is its versatility in various scientific research applications. 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene can be easily synthesized and used as a building block in the synthesis of various sulfonamide-based compounds. However, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has limitations in terms of its stability and solubility. 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene is prone to hydrolysis, which can reduce its effectiveness in certain applications. Additionally, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene research. One potential direction is the synthesis of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene derivatives that have improved stability and solubility. Another potential direction is the development of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene-based compounds that have enhanced efficacy in cancer treatment, bacterial infections, and other diseases. Additionally, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene research could focus on understanding the mechanism of action of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene in more detail, which could lead to the development of more specific and effective compounds.
Conclusion
In conclusion, 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene is a versatile compound that has shown promising results in various scientific research applications. 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has a unique mechanism of action that involves the inhibition of carbonic anhydrase enzymes, leading to various biochemical and physiological effects. While 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene has advantages in its versatility, it also has limitations in terms of stability and solubility. Future research directions for 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene include the development of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene derivatives and more specific and effective compounds.
Synthesis Methods
The synthesis of 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene involves the reaction of 1-amino-3-nitrobenzene with trifluoromethanesulfonic anhydride and 2-(propan-2-ylsulfonyl)aniline. The reaction takes place in the presence of a base and a solvent. The resulting compound is then purified through column chromatography to obtain 1-Fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene in high yield and purity.
properties
IUPAC Name |
1-fluorosulfonyloxy-3-(propan-2-ylsulfonylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO5S2/c1-7(2)17(12,13)11-8-4-3-5-9(6-8)16-18(10,14)15/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHVYXCWQFELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)
![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)

